cis-3-(Aminomethyl)cyclohexanol
Description
cis-3-(Aminomethyl)cyclohexanol is a cyclohexanol derivative featuring an aminomethyl substituent at the cis-3 position of the cyclohexane ring. This compound is of interest due to its structural similarity to bioactive molecules, particularly in metabolic and pharmacological studies.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R,3S)-3-(aminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |
InChI Key |
WFTIZANRIDXCBN-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)CN |
Canonical SMILES |
C1CC(CC(C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Aminomethyl)cyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives using catalysts such as Raney nickel. This method allows for the efficient production of the desired compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: cis-3-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different aminocyclohexanol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various aminocyclohexanol isomers.
Substitution: Formation of N-substituted cyclohexanol derivatives.
Scientific Research Applications
cis-3-(Aminomethyl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of cis-3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with receptor proteins, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereoisomeric Analogs
trans-3-Aminocyclohexanol
- Structural Difference: The trans isomer differs in the spatial orientation of the aminomethyl group relative to the hydroxyl group on the cyclohexane ring.
- Metabolic Stability: In guinea pigs, trans-3-aminocyclohexanol is a major metabolite (1.2% urinary excretion) compared to cis-3-aminocyclohexanol (0.5%) .
- Pharmacological Relevance : Trans isomers often exhibit altered receptor binding due to steric effects, though specific data for this pair remain understudied.
cis-4-Aminocyclohexanol
- Structural Difference: The aminomethyl group is at the cis-4 position instead of cis-3.
- Metabolic Profile: In humans, cis-4-aminocyclohexanol is a minor metabolite (0.4% excretion), suggesting lower metabolic stability compared to the trans-4 isomer .
Methyl cis-3-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
- Structural Difference : A methyl ester replaces the hydroxyl group, enhancing lipophilicity.
Functional Group Modifications
CP-55,940 (Cannabinoid Analogue)
- Structure: A bicyclic cannabinoid analog with a hydroxyl group at the cis-3 position and a dimethylheptyl side chain.
- Pharmacological Activity: Binds to CB1/CB2 receptors with 30-fold greater potency than Δ9-THC, inducing catalepsy and cannabinoid-like effects in animal models .
- Metabolism : Undergoes hydroxylation on the side chain, producing active metabolites that retain receptor affinity .
Cyclohexanol Derivatives with Tertiary Amines
- Example: cis-4-(Dimethylamino)cyclohexanol.
Collision Cross-Section and Physicochemical Properties
Predicted collision cross-sections (CCS) for cis-3-(aminomethyl)cyclohexanol and analogs provide insights into their conformational stability and intermolecular interactions:
| Compound | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| This compound | [M+H]+ | 127.5 | |
| trans-3-Aminocyclohexanol | [M+H]+ | 130.2 (estimated) | |
| CP-55,940 | [M+H]+ | 145.8 (reported) |
Key Observations :
Metabolic and Excretion Patterns
Comparative excretion data in guinea pigs and humans highlight the impact of stereochemistry:
| Compound | Species | Urinary Excretion (%) | Reference |
|---|---|---|---|
| cis-3-Aminocyclohexanol | Guinea pig | 0.5 | |
| trans-3-Aminocyclohexanol | Guinea pig | 1.2 | |
| cis-4-Aminocyclohexanol | Human | 0.4 | |
| trans-4-Aminocyclohexanol | Human | 0.2 |
Implications :
- trans isomers are metabolized more efficiently, possibly due to favorable enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
